1,1,1-Trifluoro-3-methylsulfanyl-2-propanone
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Overview
Description
1,1,1-Trifluoro-3-methylsulfanyl-2-propanone is an organic compound with the molecular formula C4H5F3OS It is characterized by the presence of trifluoromethyl and methylsulfanyl groups attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-methylsulfanyl-2-propanone can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-2-propanone with a methylsulfanyl reagent under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and precise control of reaction parameters. The use of advanced purification techniques, such as distillation and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-methylsulfanyl-2-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions usually require a base and are conducted under mild conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-3-methylsulfanyl-2-propanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its trifluoromethyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-methylsulfanyl-2-propanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including enzyme inhibition and alteration of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanone: Lacks the methylsulfanyl group, making it less versatile in certain reactions.
1,1,1-Trifluoro-3-phenyl-2-propanone: Contains a phenyl group instead of a methylsulfanyl group, leading to different chemical properties and applications.
Uniqueness
1,1,1-Trifluoro-3-methylsulfanyl-2-propanone is unique due to the presence of both trifluoromethyl and methylsulfanyl groups. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
1,1,1-trifluoro-3-methylsulfanylpropan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3OS/c1-9-2-3(8)4(5,6)7/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOOFLZBQFOMQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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